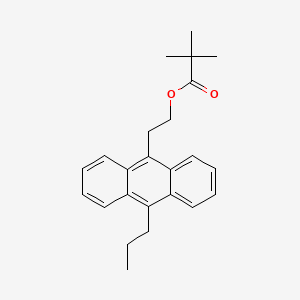
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is an organic compound with a complex structure that includes an anthracene moiety, a propyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate typically involves the esterification of 2-(10-propylanthracen-9-yl)ethanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 2-(10-Propylanthracen-9-yl)ethanol.
Substitution: Various substituted anthracene derivatives.
Scientific Research Applications
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices.
Mechanism of Action
The mechanism of action of 2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(10-Methylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Ethylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
- 2-(10-Butylanthracen-9-YL)ethyl 2,2-dimethylpropanoate
Uniqueness
2-(10-Propylanthracen-9-YL)ethyl 2,2-dimethylpropanoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
129572-31-2 |
|---|---|
Molecular Formula |
C24H28O2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-(10-propylanthracen-9-yl)ethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C24H28O2/c1-5-10-17-18-11-6-8-13-20(18)22(21-14-9-7-12-19(17)21)15-16-26-23(25)24(2,3)4/h6-9,11-14H,5,10,15-16H2,1-4H3 |
InChI Key |
IBPPTJWNRBQOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















